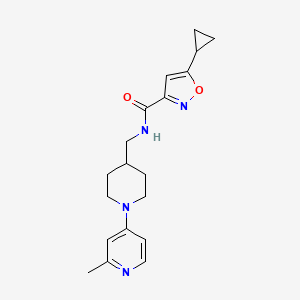
5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-cyclopropyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, identified by its CAS number 2034381-96-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a cyclopropyl group, and a piperidine moiety. Its molecular formula is C19H24N4O2 with a molecular weight of 340.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034381-96-7 |
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 340.4 g/mol |
Synthesis
The synthesis of this compound has been achieved through various methodologies that involve the reaction of cyclopropyl derivatives with isoxazole and piperidine intermediates. The synthetic route typically involves multiple steps to ensure the formation of the desired product with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro assays have demonstrated that it exhibits moderate to high cytotoxicity against several cancer cell lines:
- Hep3B (liver cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
For instance, related compounds in the isoxazole class have shown IC50 values ranging from 15.48 μg/ml to over 400 μg/ml against these cell lines, indicating varying degrees of efficacy .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 5-cyclopropyl... | Hep3B | ~23 |
| 5-cyclopropyl... | HeLa | ~15.48 |
| 5-cyclopropyl... | MCF-7 | ~39.80 |
The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies indicate that it may interfere with cell cycle progression, particularly causing delays in the G2/M phase . Additionally, it has been shown to reduce secretion levels of alpha-fetoprotein in Hep3B cells, further supporting its role in inhibiting tumor growth.
Other Biological Activities
Beyond its anticancer properties, compounds similar to 5-cyclopropyl-N-(...) have also been evaluated for their antioxidant activities and effects on mitochondrial function. Some derivatives have demonstrated significant inhibition of mitochondrial permeability transition pore (mtPTP), which is crucial for maintaining mitochondrial integrity and function . This could position such compounds as potential therapeutics for diseases linked to mitochondrial dysfunction.
Case Studies
Several case studies have examined the biological activity of related isoxazole derivatives:
- Study on Isoxazole-Carboxamide Derivatives : This research synthesized multiple derivatives and evaluated their cytotoxicity against various cancer cell lines, revealing promising candidates with significant activity against Hep3B and HeLa cells .
- Mitochondrial Function Assessment : Another study focused on the effects of isoxazole derivatives on mitochondrial swelling and calcium retention capacity, establishing a correlation between structural modifications and biological activity .
Properties
IUPAC Name |
5-cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-16(4-7-20-13)23-8-5-14(6-9-23)12-21-19(24)17-11-18(25-22-17)15-2-3-15/h4,7,10-11,14-15H,2-3,5-6,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMSTGRFGNIVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














